1H,1H,2H,2H-Perfluorooctyltrimethoxysilan

Übersicht

Beschreibung

Trimethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane is a fluorinated organosilane compound with the molecular formula C11H13F13O3Si. It is widely used in various industries due to its unique properties, such as low surface energy, hydrophobicity, and chemical resistance .

Wissenschaftliche Forschungsanwendungen

Surface Modification

Superhydrophobic Surfaces

FOTS is primarily utilized for creating superhydrophobic surfaces, which exhibit extreme water repellency. This property is crucial in applications such as self-cleaning surfaces and anti-fogging coatings. For instance, a study demonstrated the development of superhydrophobic surfaces on polymethyl methacrylate (PMMA) substrates using silica nanoparticles functionalized with FOTS. The resulting surfaces showed excellent self-cleaning properties, effectively removing contaminants like coal dust when exposed to water droplets .

Coating Performance

In another application, FOTS was used to enhance the mechanical and thermal stability of coatings. A hybrid coating containing FOTS improved tensile strength significantly compared to control samples. The study reported a tensile strength increase from 12.14 MPa to 31.21 MPa with the addition of fluorinated components . This enhancement is attributed to the unique bonding characteristics of fluorinated silanes with organic-inorganic matrices.

Gas Sensing Applications

Porous SnO2 Film Sensors

FOTS has been employed in gas sensor technology to mitigate humidity effects on sensor performance. A porous SnO2 film coated with FOTS exhibited superhydrophobicity with a water contact angle of 159°. This coating maintained the porous structure while preventing moisture aggregation, which can compromise sensor reliability. The study highlighted that FOTS-coated sensors demonstrated improved resistance values when exposed to varying concentrations of carbon monoxide (CO), indicating enhanced sensitivity and selectivity under humid conditions .

Self-Assembled Monolayers

The application of self-assembled monolayers (SAMs) using FOTS on sensor substrates has also shown promise in enhancing gas detection capabilities. The fluorinated surface reduces water interaction, which is critical for maintaining sensor accuracy in environments with fluctuating humidity levels .

Environmental Remediation

Oil-Water Separation

FOTS has been integrated into filtration systems for effective oil-water separation. Research indicated that copper mesh substrates coated with FOTS exhibited remarkable separation efficiencies exceeding 90% for various solvent-water mixtures. The combination of hydrophobic SiO2 and TiO2 nanoparticles within a polymer matrix enhanced both water repellency and mechanical stability of the filtration medium . This application is particularly relevant in addressing oil spills and wastewater treatment.

Case Studies and Data Tables

Wirkmechanismus

Target of Action

1H,1H,2H,2H-Perfluorooctyltrimethoxysilane, also known as (1h,1h,2h,2h-perfluorooctyl)trimethoxysilane or Trimethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane, is a fluorine-based polymer . Its primary targets are substrates such as glass and metal surfaces . The compound is used to modify these surfaces, enhancing their properties by lowering their surface energy .

Mode of Action

The compound interacts with its targets by forming a coating on the surface . This coating is enriched with CF3 groups, which significantly lowers the surface energy . As a result, the treated surfaces exhibit superhydrophobic properties, with a water contact angle above 150° .

Biochemical Pathways

For example, its anti-adhesive behavior can prevent the adhesion of polar and non-polar substances .

Pharmacokinetics

Its impact is more about the physical and chemical changes it induces on the surfaces it is applied to .

Result of Action

The primary result of the compound’s action is the creation of a superhydrophobic coating on the treated surfaces . This coating repels aqueous electrolyte solutions, thereby protecting metallic substrates from corrosion . It also enhances the insulation of glass wool and mineral wool .

Action Environment

The action of 1H,1H,2H,2H-Perfluorooctyltrimethoxysilane can be influenced by environmental factors. For instance, it is moisture-sensitive and incompatible with oxidizing agents . Therefore, it should be applied in a controlled environment to ensure its efficacy and stability . Furthermore, it shows very good weathering stability due to the carbon-fluorine bond .

Biochemische Analyse

Biochemical Properties

1H,1H,2H,2H-Perfluorooctyltrimethoxysilane serves as a reagent in organic synthesis, a surfactant, and a protective coating . It functions as a surfactant, reducing the surface tension of liquids, enabling its use in the creation of lubricants, adhesives, and coatings . It also serves as a protective coating, providing a barrier against water, oil, and other liquids .

Cellular Effects

It is known that the compound can influence the surface properties of cells and tissues by modifying their wettability . This could potentially influence cell adhesion, migration, and other cellular processes.

Molecular Mechanism

The molecular mechanism of action of 1H,1H,2H,2H-Perfluorooctyltrimethoxysilane is primarily related to its ability to modify surface properties. It can form a hydrophobic coating on surfaces, which can repel water and other polar substances . This can influence the interactions of biomolecules with the coated surface.

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not readily degrade . Its effects on cellular function over time would likely depend on the specific experimental conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Trimethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane typically involves the reaction of trichlorosilane with 1H,1H,2H,2H-perfluoro-1-octene, followed by methoxylation using sodium methoxide. The reaction conditions include:

Temperature: Moderate temperatures are maintained to ensure the stability of the fluorinated compounds.

Solvent: Common solvents used include isopropanol and other alcohols.

Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of Trimethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane involves large-scale reactors with precise control over temperature, pressure, and reaction time. The process is optimized to maximize yield and purity while minimizing by-products .

Analyse Chemischer Reaktionen

Types of Reactions

Trimethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane undergoes several types of chemical reactions, including:

Hydrolysis: The compound hydrolyzes in the presence of water, releasing methanol and forming silanol groups.

Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of a cross-linked network.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions.

Condensation: Acidic or basic catalysts.

Substitution: Various nucleophiles, such as amines or alcohols.

Major Products

The major products formed from these reactions include siloxane polymers and modified surfaces with enhanced hydrophobicity and chemical resistance .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane: Similar in structure but contains ethoxy groups instead of methoxy groups.

1H,1H,2H,2H-Perfluorooctyltrimethoxysilane: Another fluorinated silane with similar applications.

Uniqueness

Trimethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane is unique due to its combination of fluorinated alkyl chain and methoxy groups, which provide a balance of reactivity and stability. This makes it particularly effective for surface modification and protective coatings.

Biologische Aktivität

1H,1H,2H,2H-Perfluorooctyltrimethoxysilane (PFOTS) is a fluorinated silane compound that has garnered attention for its unique properties and potential applications in various fields, including materials science, biomedical engineering, and environmental science. This article explores the biological activity of PFOTS, focusing on its interactions with biological systems, toxicity profiles, and applications in enhancing material properties.

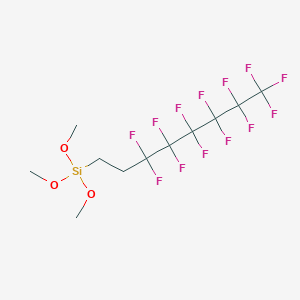

Chemical Structure and Properties

PFOTS features a perfluorinated hydrocarbon chain attached to a trimethoxysilane group. Its chemical structure can be represented as follows:

The presence of the fluorinated chain imparts hydrophobic and oleophobic characteristics to surfaces treated with PFOTS. This property is crucial for applications requiring low surface energy materials.

Toxicity and Safety Profile

Research indicates that PFOTS may pose certain health risks upon exposure. The compound can cause skin irritation and respiratory issues if inhaled or absorbed through the skin. Chronic exposure has raised concerns regarding potential carcinogenic effects, although definitive data is lacking . The material is not classified as harmful by inhalation due to insufficient evidence from animal or human studies .

Table 1 summarizes the toxicity concerns associated with PFOTS:

| Exposure Route | Effect | Severity |

|---|---|---|

| Skin | Irritation, redness | Moderate |

| Inhalation | Respiratory irritation | Mild to Moderate |

| Chronic | Potential carcinogenic effects | Uncertain |

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of PFOTS-coated surfaces. For instance, research on superhydrophobic titanium-based implants treated with PFOTS demonstrated significant reductions in bacterial adhesion and biofilm formation. The superhydrophobic nature of the coating creates an unfavorable environment for bacterial colonization .

In a comparative study, PFOTS-treated surfaces showed a decrease in viable bacterial counts by up to four orders of magnitude against common pathogens such as E. coli and S. aureus, highlighting its potential as an antimicrobial agent in medical applications .

Applications in Materials Science

PFOTS is frequently used as a surface modifier to enhance the properties of various materials. Its application in gas sensors has been particularly noteworthy. A study showed that coating porous SnO2 films with PFOTS improved their hydrophobicity significantly (water contact angle of 159°), which is beneficial for maintaining sensor performance in humid environments .

Table 2: Performance Metrics of PFOTS Coated Sensors

| Parameter | Before Coating | After Coating |

|---|---|---|

| Water Contact Angle (°) | 0 | 159 |

| Gas Response Time (s) | 15 | 7 |

| Recovery Time (s) | 20 | 10 |

Environmental Impact

The environmental persistence of PFOTS and related compounds has been a subject of concern due to their potential degradation into perfluorinated carboxylic acids (PFCAs), which are known for their bioaccumulation and chronic toxicity . Studies have detected PFCAs in various ecosystems globally, raising alarms about the long-term ecological ramifications of using fluorinated compounds like PFOTS in industrial applications .

Case Studies

- Superhydrophobic Coatings : A case study demonstrated that PFOTS-treated titanium surfaces exhibited self-cleaning properties due to their extreme hydrophobicity. The surfaces resisted biofilm formation significantly more than untreated controls, suggesting that PFOTS can enhance the longevity and cleanliness of medical implants .

- Gas Sensors : In another study involving gas sensors coated with PFOTS, researchers found that the coating not only improved hydrophobicity but also maintained sensor stability under high humidity conditions. This stability is crucial for accurate gas detection in varying environmental conditions .

Eigenschaften

IUPAC Name |

trimethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F13O3Si/c1-25-28(26-2,27-3)5-4-6(12,13)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQYIDJXNYHKRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F13CH2CH2Si(OCH3)3, C11H13F13O3Si | |

| Record name | Silane, trimethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

195529-24-9 | |

| Record name | Silane, trimethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=195529-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80235136 | |

| Record name | [2-(Perfluorohexyl)ethyl]trimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85857-16-5 | |

| Record name | Tridecafluorooctyltrimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85857-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085857165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [2-(Perfluorohexyl)ethyl]trimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.